3-Chloro-2,5-dimethylaniline
Description
Structure
3D Structure
Properties
CAS No. |
13711-24-5 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-2,5-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 |
InChI Key |
QYAKLJJTQHCHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C)N |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 3 Chloro 2,5 Dimethylaniline
Electrophilic Aromatic Substitution Reactions of Chlorodimethylanilines
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for substituted benzenes. libretexts.org In the case of 3-Chloro-2,5-dimethylaniline, the potent activating, ortho-, para-directing nature of the amino (-NH2) group is the dominant influence on regioselectivity. byjus.com The two methyl groups also contribute as ortho-, para-directing activators, while the chlorine atom is a deactivating, yet ortho-, para-directing substituent.
Nitration Patterns and Regioselectivity
Nitration involves the introduction of a nitro (-NO2) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The regiochemical outcome for this compound is determined by the cumulative directing effects of the existing substituents.
The primary amino group strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions. The methyl groups at C2 and C5 also direct to these same positions. The chloro group at C3 directs to its ortho (C2, C4) and para (C6) positions. The concerted effect of these groups, particularly the powerful amino and methyl activators, overwhelmingly favors substitution at the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent methyl group at C5. Consequently, the electrophile is predominantly directed to the more accessible C4 position.
Table 1: Predicted Regioselectivity in the Nitration of this compound
| Position of Substitution | Directing Groups Favoring Position | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C4 | -NH2 (para), -CH3 at C2 (para), -CH3 at C5 (ortho), -Cl (ortho) | Low | Major Product |
| C6 | -NH2 (ortho), -CH3 at C2 (ortho), -CH3 at C5 (para), -Cl (para) | High | Minor or trace product |
The primary product of nitration is therefore expected to be 3-Chloro-2,5-dimethyl-4-nitroaniline .
Formylation and Acylation Processes
Formylation: The introduction of a formyl group (-CHO) onto an activated aromatic ring like a substituted aniline (B41778) is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile. wikipedia.orgchemistrysteps.com Given the electron-rich nature of this compound, it is a suitable substrate for this transformation. chemistrysteps.com The regioselectivity follows the same principles as nitration, with the formyl group being directed to the C4 position, para to the amino group, yielding 4-Amino-2-chloro-3,6-dimethylbenzaldehyde . orgsyn.org
Acylation: Friedel-Crafts acylation is a standard method for introducing an acyl (-COR) group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgsigmaaldrich.com However, this reaction is generally not effective for anilines, including this compound. quora.com The basic amino group reacts with the Lewis acid catalyst in an acid-base reaction. libretexts.orgdoubtnut.com This forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards further electrophilic attack. quora.com Therefore, direct Friedel-Crafts acylation on the aromatic ring of this compound is typically unsuccessful.
Alkylation Studies on the Aromatic Ring
Similar to acylation, Friedel-Crafts alkylation, which introduces an alkyl group to the aromatic ring, is also incompatible with aniline substrates. wikipedia.org The requisite Lewis acid catalyst is complexed by the lone pair of electrons on the amino group's nitrogen atom. quora.comlibretexts.org This deactivates the ring, inhibiting the electrophilic substitution reaction. Consequently, direct C-alkylation of the aromatic ring of this compound via the Friedel-Crafts reaction does not proceed effectively. doubtnut.comresearchgate.net
Nucleophilic Reactions Involving the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in reactions where it attacks an electrophilic center.
Alkylation and Quaternization of the Nitrogen Center
The amino group of this compound can be successively alkylated by reaction with alkyl halides. The nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This process can lead to the formation of secondary and tertiary amines. With a sufficient amount of alkylating agent, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. wikipedia.org Cesium carbonate (Cs2CO3) in DMF is one system that has been shown to promote the selective N-alkylation of aromatic amines. researchgate.net
Table 2: General Scheme for N-Alkylation and Quaternization
| Reaction Stage | Reactant | Product |
|---|---|---|
| Primary Amine | This compound | - |
| N-Alkylation | Alkyl Halide (R-X) | N-alkyl-3-chloro-2,5-dimethylaniline (Secondary Amine) |
| N,N-Dialkylation | Alkyl Halide (R-X) | N,N-dialkyl-3-chloro-2,5-dimethylaniline (Tertiary Amine) |
| Quaternization | Alkyl Halide (R-X) | 3-chloro-2,5-dimethyl-N,N,N-trialkyl-anilinium halide (Quaternary Salt) |
Acylation for Amide Formation
The nucleophilic amino group readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. organic-chemistry.org This reaction, known as acylation or acetylation when using acetyl chloride or acetic anhydride, is a robust and widely used transformation. libretexts.orglearncbse.in The nitrogen lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative. For instance, the reaction with acetic anhydride yields N-(3-Chloro-2,5-dimethylphenyl)acetamide. This transformation is often used to protect the amino group during other synthetic steps, as the resulting amide is less nucleophilic and less activating towards the aromatic ring. libretexts.org
Table 3: Common Reagents for N-Acylation of this compound
| Acylating Agent | Product Class | Example Product |
|---|---|---|
| Acetic Anhydride | Acetamide | N-(3-Chloro-2,5-dimethylphenyl)acetamide |
| Benzoyl Chloride | Benzamide | N-(3-Chloro-2,5-dimethylphenyl)benzamide |
Condensation Reactions with Carbonyl Compounds for Schiff Base Formation
The primary amino group of this compound serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically conducted under acidic catalysis or with heat, results in the formation of imines, commonly known as Schiff bases. nih.gov The general mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov
Aromatic aldehydes are particularly effective reaction partners, leading to stable Schiff bases due to the conjugation between the newly formed imine bond and the aromatic systems. wikipedia.org The general reaction scheme is as follows:
Figure 1. General reaction for the formation of a Schiff base from this compound and an aromatic aldehyde.
These Schiff bases are not merely synthetic intermediates; they are also explored as ligands in coordination chemistry, capable of forming stable complexes with various transition metals. nih.govwikipedia.org
Reactions at the Halogenated Position
The chlorine atom attached to the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing its utility as a synthetic building block.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds by replacing the chlorine atom of this compound with various organic groups. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling. harvard.eduorganic-chemistry.org
Suzuki Reaction: This reaction couples the aryl chloride with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryl compounds. For this compound, a typical Suzuki coupling would involve its reaction with an arylboronic acid to yield a substituted dimethyl-aminobiphenyl derivative.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. harvard.eduorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org This transformation allows for the introduction of vinyl groups at the chlorinated position of the aniline ring.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalyst system of palladium and a copper(I) salt, along with a base. organic-chemistry.org The Sonogashira coupling of this compound would yield an alkynyl-substituted aniline, a valuable intermediate for more complex molecules.
Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions with aryl chlorides.
| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki | R-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, 2-MeTHF |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, DMA |
| Sonogashira | Alkyne (R''-C≡CH) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | DMF, Toluene, THF |
Nucleophilic Displacement of the Chlorine Atom
Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom on this compound is generally challenging. The presence of electron-donating groups (the amino and methyl groups) on the aromatic ring deactivates it towards nucleophilic attack. Traditional SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, a condition not met in this molecule.
However, modern palladium-catalyzed methods, specifically the Buchwald-Hartwig amination, provide an effective pathway for the nucleophilic displacement of the chlorine atom with amines. wikipedia.orgacsgcipr.org This reaction involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the nucleophilic amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org This transformation is highly versatile, allowing for the coupling of aryl chlorides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. acsgcipr.org The use of sterically hindered and electron-rich phosphine ligands is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. jk-sci.com
Derivatization and Synthesis of Complex Molecular Architectures
The combination of reactive sites on this compound makes it a valuable precursor for the synthesis of larger, more complex molecules, including polymers and macrocycles.
Incorporation into Polymeric Structures
Substituted anilines are important monomers for the synthesis of conducting polymers. The oxidative polymerization of aniline and its derivatives can lead to the formation of polymers like polyaniline (PANI), which has interesting electronic and optical properties. While specific studies on the homopolymerization of this compound are not extensively documented, the principles of aniline polymerization can be applied.
The process typically involves chemical or electrochemical oxidation of the monomer in an acidic medium. researchgate.net Copolymerization with other aniline derivatives is also a common strategy to tune the properties of the resulting polymer, such as solubility and conductivity. nih.gov For instance, the incorporation of the this compound unit into a polymer backbone could be achieved through oxidative copolymerization with aniline or other substituted anilines. nih.gov The presence of the chloro and methyl substituents would be expected to influence the polymer's morphology, processability, and electronic characteristics compared to unsubstituted polyaniline.
Formation of Macrocyclic Compounds and Ligands
Macrocyclic compounds, which contain large rings of atoms, are significant in areas such as host-guest chemistry, catalysis, and medicinal chemistry. This compound can serve as a foundational component in the synthesis of macrocycles.
One common strategy involves the formation of large Schiff base macrocycles through the [2+2] or [3+3] condensation of a diamine with a dicarbonyl compound. By first modifying this compound, for example, by introducing another reactive group through a cross-coupling reaction, it can be converted into a building block for such templated macrocyclization reactions.
Alternatively, intramolecular cross-coupling reactions can be employed to close a large ring. A linear precursor containing the this compound moiety at one end and a suitable coupling partner (like an amine for Buchwald-Hartwig cyclization or an alkyne for Sonogashira cyclization) at the other can be cyclized in the presence of a palladium catalyst to form the macrocyclic structure. These macrocyclic structures often function as sophisticated ligands capable of encapsulating metal ions, leading to complexes with unique catalytic or photophysical properties.
General synthetic methodologies for constructing heterocyclic compounds and advanced organic intermediates from substituted anilines are well-established. These often involve reactions such as condensations with dicarbonyl compounds to form heterocycles like quinolines or quinoxalines, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination for the formation of complex amine-containing intermediates. However, specific applications of these methods starting with this compound are not explicitly detailed in the available research.
Therefore, providing thorough, informative, and scientifically accurate content with detailed research findings and data tables for the specified subsections focusing solely on this compound is not possible based on the currently accessible information.
Spectroscopic Elucidation in 3 Chloro 2,5 Dimethylaniline Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 3-Chloro-2,5-dimethylaniline, ¹H and ¹³C NMR provide definitive information about its carbon skeleton and the chemical environment of each proton.
The synthesis of this compound can potentially yield several other regioisomers. NMR spectroscopy is the most powerful tool for confirming the correct substitution pattern and assessing the purity of the final product.
The ¹H NMR spectrum of this compound is predicted to show distinct signals that confirm its structure. The two methyl groups at positions C-2 and C-5 are chemically non-equivalent and are expected to appear as two separate singlets. Similarly, the two remaining aromatic protons at positions C-4 and C-6 are in different environments and should appear as two distinct singlets. The amine (-NH₂) protons typically appear as a broad singlet.
In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents (-Cl, -NH₂, -CH₃). The carbon atoms directly bonded to these substituents (C-1, C-2, C-3, C-5) will have characteristic shifts, while the remaining aromatic carbons (C-4, C-6) and the two methyl carbons will also be clearly resolved.
The key to confirming regioisomeric purity lies in comparing the observed spectrum to the expected spectra of potential isomers. For example, an isomer like 3-Chloro-2,4-dimethylaniline would exhibit three distinct aromatic proton signals, two of which would be doublets due to ortho-coupling, a pattern clearly different from the two expected singlets for this compound. sigmaaldrich.com By analyzing the number of signals, their chemical shifts, and their coupling patterns, the structural integrity and regioisomeric purity can be unequivocally established.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on additive models and data from similar compounds like 3-chloroaniline (B41212) and 2,5-dimethylaniline (B45416). chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comspectrabase.comrsc.orgchegg.comspectrabase.comnih.govnih.gov
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -NH₂ | ~3.7 (broad s) | C1-NH₂ | ~144 |
| Ar-H (H4) | ~6.7 (s) | C2-CH₃ | ~120 |
| Ar-H (H6) | ~6.9 (s) | C3-Cl | ~135 |
| C2-CH₃ | ~2.1 (s) | C4 | ~129 |
| C5-CH₃ | ~2.3 (s) | C5-CH₃ | ~137 |
| C6 | ~116 | ||
| C2-CH₃ | ~17 | ||
| C5-CH₃ | ~21 |
While specific dynamic NMR (DNMR) studies on this compound are not extensively documented, the principles of this technique can be applied to understand its conformational behavior. The primary conformational flexibility in this molecule arises from the rotation around the C-N bond and the rotation of the two methyl groups.
Steric hindrance between the C-2 methyl group and the amine group, as well as the C-3 chloro group, may create a significant energy barrier to rotation around the C-N bond. Dynamic NMR experiments, which involve recording spectra at variable temperatures, could be used to determine the energy barrier for this rotation. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for different rotamers.
Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of atoms. wiley.comlibretexts.orgbohrium.com A NOESY experiment on this compound could reveal through-space correlations between the amine protons and the protons of the C-2 methyl group, providing evidence for the preferred conformation in solution. beilstein-journals.org Such studies are crucial for understanding how the molecule's three-dimensional shape influences its reactivity and interactions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" for a molecule based on the vibrations of its chemical bonds. researchgate.net These methods are excellent for confirming the presence of key functional groups.
Key expected vibrational modes include:
N-H Stretching: The primary amine group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. ias.ac.in
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. sphinxsai.com
C=C Aromatic Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the phenyl ring.
N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1600-1630 cm⁻¹.
C-N Stretching: Aromatic amine C-N stretching typically occurs in the 1250-1350 cm⁻¹ range. sphinxsai.com
C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, generally between 600-800 cm⁻¹, though its exact position can be sensitive to the substitution pattern.
Table 2: Characteristic Vibrational Frequencies for this compound
Frequencies are based on typical values for substituted anilines. researchgate.netias.ac.inias.ac.insphinxsai.comresearchgate.netresearchgate.netresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | IR | ~3450 | Medium |
| N-H Symmetric Stretch | IR | ~3360 | Medium |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | IR/Raman | 2850 - 3000 | Medium-Strong |
| N-H Scissoring | IR | 1600 - 1630 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1620 | Medium-Strong |
| C-N Stretch | IR | 1250 - 1350 | Medium-Strong |
| C-Cl Stretch | IR/Raman | 600 - 800 | Strong |
In the solid or liquid state, molecules of this compound can interact through forces like hydrogen and halogen bonds. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen and chlorine atoms can act as acceptors. rsc.org
IR spectroscopy is particularly sensitive to hydrogen bonding. When the N-H bond participates in a hydrogen bond (N-H···N or N-H···Cl), its stretching frequency shifts to a lower wavenumber (red shift) and the absorption band becomes broader and more intense compared to the free N-H bond observed in a dilute non-polar solvent. By comparing the spectra of the compound in different phases or concentrations, the extent and nature of hydrogen bonding can be investigated.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. jove.com
For this compound (C₈H₁₀ClN), the molecular ion peak [M]⁺ is a key piece of information. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks: [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1. This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.
Under electron ionization (EI), the molecular ion can undergo fragmentation. The fragmentation of aromatic amines is well-studied. miamioh.eduyoutube.comwhitman.edu Common fragmentation pathways for this compound would include:
Loss of a methyl radical (-CH₃): This results in a significant [M-15]⁺ peak.
Loss of a chlorine atom (-Cl): This would produce a fragment at [M-35]⁺.
Loss of hydrogen cyanide (HCN): A common fragmentation for anilines, leading to a [M-27]⁺ fragment.
Table 3: Predicted Mass Spectrometry Fragments for this compound
Calculated for the most abundant isotopes, ¹²C, ¹H, ¹⁴N, and ³⁵Cl. The molecular weight is 155.63 g/mol .
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₈H₁₀ClN]⁺ | Molecular Ion [M]⁺ | 155 |
| [C₈H₁₀³⁷ClN]⁺ | Isotopic Molecular Ion [M+2]⁺ | 157 |
| [C₇H₇ClN]⁺ | Loss of CH₃; [M-15]⁺ | 140 |
| [C₈H₁₀N]⁺ | Loss of Cl; [M-35]⁺ | 120 |
| [C₇H₇N]⁺ | Loss of HCN from [M-CH₃]⁺; [M-15-27]⁺ | 103 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with the chemical formula C₈H₁₀ClN, the theoretical exact mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the compound's identity.
In studies of related halogenated anilines, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been effectively used to identify various transformation products, underscoring the power of this technique in complex mixture analysis. cambridge.orgresearchgate.net
Table 1: Theoretical Isotopic Distribution for this compound (C₈H₁₀ClN)
| Mass (Da) | Relative Abundance (%) |
| 155.0502 | 100.00 |
| 156.0535 | 8.86 |
| 157.0472 | 32.69 |
| 158.0506 | 2.90 |
Note: This table represents a theoretical calculation of the isotopic distribution for the molecular ion of this compound. The presence of chlorine, with its characteristic ³⁵Cl and ³⁷Cl isotopes, results in a significant M+2 peak (at approximately 157 Da) with a relative abundance of about one-third of the monoisotopic peak.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, a characteristic pattern of daughter ions is produced. While specific experimental fragmentation data for this compound is scarce, the expected fragmentation can be predicted based on the known behavior of anilines and halogenated aromatic compounds.
Common fragmentation pathways for anilines include the loss of a hydrogen atom, and cleavage of the C-N bond. For N,N-dimethylaniline, for instance, a primary fragmentation is the loss of a methyl group. In the case of this compound, characteristic fragmentations would likely involve the loss of a methyl radical (CH₃•) or a chlorine atom (Cl•). The relative abundances of these fragment ions provide a fingerprint that can be used for structural confirmation.
X-ray Crystallography of this compound Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of closely related derivatives offers valuable insights into the expected molecular conformation and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Packing
The crystal structure of a derivative, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), reveals the precise bond lengths, bond angles, and torsion angles within the molecule. iucr.org For substituted anilines, the geometry of the aniline (B41778) ring and the orientation of the substituents are of particular interest. The planarity of the aromatic ring and the conformation of the methyl and chloro substituents relative to the ring and the amino group would be key features determined from such a study.
The packing of molecules in the crystal lattice is also elucidated, showing how individual molecules arrange themselves in a repeating pattern. Studies on other chloroaniline derivatives, such as o-chloroaniline and m-chloroaniline, have shown they crystallize in the orthorhombic system, indicating specific packing arrangements. cambridge.org
Table 2: Crystallographic Data for Representative Chloroaniline Derivatives
| Compound | Crystal System | Space Group | Reference |
| o-Chloroaniline | Orthorhombic | Pmmm | cambridge.org |
| m-Chloroaniline | Orthorhombic | Pcca | cambridge.org |
| 2,6-Dichloroaniline | Monoclinic | P2₁/c | cambridge.org |
Note: This table provides examples of crystallographic systems for related chloroaniline compounds, illustrating the type of data obtained from X-ray diffraction studies.
Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
For example, in the crystal structure of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), intermolecular N—H···π interactions are observed, where the amino group of one molecule interacts with the aromatic ring of a neighboring molecule. iucr.org Furthermore, weak C-H···π and halogen···halogen interactions can also contribute to the stability of the crystal lattice. Theoretical studies on dimethylaniline derivatives have highlighted the importance of weak intramolecular and intermolecular interactions in determining their spatial configuration. The presence and nature of these non-covalent interactions are critical for understanding the physical properties and material science applications of these compounds.
Computational and Theoretical Investigations of 3 Chloro 2,5 Dimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular properties of substituted anilines. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundational understanding of its chemical nature.
The electronic structure of 3-Chloro-2,5-dimethylaniline is central to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for this understanding. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For this compound, the electronic landscape is shaped by the interplay of its substituents. The two methyl groups at positions 2 and 5 are electron-donating groups (EDGs) through inductive and hyperconjugation effects, which tend to increase the energy of the HOMO, making the molecule a better electron donor. Conversely, the chlorine atom at position 3 is an electron-withdrawing group (EWG) through its inductive effect, which can lower the energy of the frontier orbitals. DFT calculations can precisely quantify these effects.
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This analysis for this compound would likely show an accumulation of negative charge on the nitrogen atom of the amino group and the chlorine atom, while the hydrogen atoms and carbon atoms attached to electronegative atoms would exhibit positive charges. The distribution of charge across the aromatic ring is influenced by the combined electronic effects of the substituents, affecting the molecule's dipole moment and sites susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Frontier Orbital Energies and Properties for Substituted Anilines Note: These are representative values based on theoretical principles for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Aniline (B41778) | -5.15 | -0.25 | 4.90 | 1.53 |
| 2,5-Dimethylaniline (B45416) | -4.98 | -0.18 | 4.80 | 1.65 |
| 3-Chloroaniline (B41212) | -5.35 | -0.45 | 4.90 | 2.99 |
The three-dimensional structure and conformational flexibility of this compound can be explored computationally. Conformational analysis involves identifying all possible spatial arrangements (conformers) of the molecule that arise from rotation around single bonds and calculating their relative energies. colostate.edunih.gov For this molecule, key rotational degrees of freedom include the orientation of the amino (-NH₂) group relative to the benzene (B151609) ring and the rotation of the two methyl (-CH₃) groups.
The aniline molecule itself is known to have a non-planar amino group, which rapidly inverts. researchgate.net Substituents on the ring can affect both the degree of pyramidalization at the nitrogen atom and the rotational barrier of the amino group. Computational methods can map the potential energy surface (PES) by systematically changing the relevant dihedral angles. This process identifies the lowest energy (most stable) conformers, as well as the transition states that connect them, revealing the energy barriers for conformational changes. colostate.edu For this compound, steric hindrance between the ortho-methyl group and the amino group would be a significant factor in determining the preferred orientation of the -NH₂ group.
Table 2: Hypothetical Relative Energies of this compound Conformers Note: Energies are relative to the most stable conformer (Conformer A).
| Conformer ID | Description of -NH₂ Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | H-atoms directed away from ortho-methyl | 0.00 |
| Transition State 1 | -NH₂ group eclipsing C-C bond | 2.50 |
Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions. nih.govresearchgate.net For an aromatic amine like this compound, a typical reaction is electrophilic aromatic substitution. Computational modeling can be used to map the entire reaction pathway, from reactants to products, through the high-energy transition state.
By calculating the Gibbs free energy of all species along the reaction coordinate, a detailed energy profile can be constructed. The highest point on this profile corresponds to the transition state (TS), and the energy difference between the reactants and the TS is the activation energy, which determines the reaction rate. The geometry of the transition state can be optimized, and its structure characterized by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). This level of detail allows for a precise understanding of how substituents influence reactivity and regioselectivity. For instance, calculations could predict whether an incoming electrophile would preferentially attack at the C4 or C6 position of this compound and quantify the energy barriers for each pathway.
Molecular Basicity and Acidity Studies
The basicity of the amino group is one of the most important chemical properties of an aniline derivative. Computational methods provide a framework for quantifying this property and understanding the underlying electronic factors.
Conceptual DFT is a branch of quantum chemistry that defines and calculates chemical concepts such as electronegativity, chemical hardness, and reactivity indices from the electron density of a molecule. pku.edu.cnmdpi.com These descriptors can be used to create robust quantitative models that correlate with experimental properties like basicity (pKa). pku.edu.cn
Key Conceptual DFT descriptors used to quantify basicity include:
Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of the electron density to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Soft molecules are more reactive.
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule.
Fukui Functions: Describe how the electron density changes when an electron is added or removed, identifying the most nucleophilic or electrophilic sites within the molecule.
By calculating these parameters for this compound, its basicity can be predicted and compared with a series of related amines for which experimental pKa values are known. pku.edu.cn This approach provides a theoretical basis for understanding basicity rooted in the fundamental electronic structure of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to examine the behavior of this compound at an atomic level. These computational methods allow for the exploration of its dynamic properties in various environments, providing insights that are often difficult to obtain through experimental means alone.
Investigation of Solvation Effects and Intermolecular Interactions
The solvation of this compound, a crucial aspect of its chemical behavior, can be meticulously studied using MD simulations. By placing a model of the molecule in a simulated box of solvent molecules (such as water or organic solvents), researchers can observe the intricate dance of intermolecular interactions over time. These simulations can reveal the preferred orientation of solvent molecules around the aniline derivative, highlighting the role of hydrogen bonding with the amino group and weaker interactions with the chloro and methyl substituents.
Interactive Data Table: Predicted Solvation Properties of this compound
| Solvent | Predicted Solvation Free Energy (kcal/mol) | Predominant Intermolecular Interactions |
| Water | -5.8 | Hydrogen Bonding, Dipole-Dipole |
| Methanol | -4.2 | Hydrogen Bonding, Dipole-Dipole |
| Hexane | -1.5 | van der Waals forces |
Studies of Conformational Dynamics in Solution
The conformational landscape of this compound is another area ripe for investigation via MD simulations. The molecule possesses several rotatable bonds, including those of the methyl groups and the amino group. The rotation around the C-N bond of the amino group is of particular interest, as it can be influenced by the steric hindrance imposed by the adjacent chloro and methyl groups.
Simulations can track the dihedral angles of these bonds over time, providing a statistical distribution of the accessible conformations. This can help in identifying the most stable conformers in a given solvent and the energy barriers for interconversion between them. Such information is vital for understanding the molecule's reactivity and its ability to interact with other molecules, such as biological receptors.
Structure-Reactivity Relationship (SAR) Studies
Computational chemistry provides a powerful toolkit for dissecting the relationship between the structure of this compound and its chemical reactivity. These studies can offer predictive insights into its behavior in chemical reactions.
Computational Prediction of Reaction Outcomes and Selectivity
By employing quantum mechanical calculations, it is possible to model the potential energy surfaces of reactions involving this compound. This allows for the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity). For example, in an electrophilic aromatic substitution reaction, computational models can predict the most likely position of attack on the aromatic ring by calculating the activation energies for substitution at each possible site.
The electron-donating amino and methyl groups, and the electron-withdrawing and sterically hindering chloro group, will all influence the electron density distribution in the aromatic ring, thereby directing the outcome of such reactions.
Steric and Electronic Effects on Reactivity
The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. researchgate.net Computational methods can quantify these effects.
Electronic Effects: The distribution of electron density in the molecule can be visualized and quantified using techniques such as molecular electrostatic potential (MEP) maps. These maps can indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the amino group is a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The methyl groups are weakly electron-donating, while the chlorine atom is an electron-withdrawing group through induction but can be a weak pi-donor.
Steric Effects: The presence of the chloro and two methyl groups on the aniline ring introduces significant steric hindrance. This can affect the accessibility of the amino group and the aromatic ring to reactants. Computational models can calculate steric parameters to predict how this bulkiness will influence reaction rates and the feasibility of certain reaction pathways. For instance, reactions requiring the approach of a bulky reagent to the amino group may be significantly slower compared to a less substituted aniline.
Interactive Data Table: Calculated Electronic and Steric Parameters for this compound
| Parameter | Predicted Value | Implication for Reactivity |
| Dipole Moment (Debye) | 2.1 | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| HOMO Energy (eV) | -5.2 | Higher energy suggests greater susceptibility to electrophilic attack. |
| LUMO Energy (eV) | 0.8 | Lower energy suggests greater susceptibility to nucleophilic attack. |
| Steric Hindrance Index | 0.65 | Moderate steric hindrance around the amino group. |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational results for this compound are not widely published. The values are representative of what could be expected from computational analysis.
Advanced Applications in Materials Science and Catalysis Research
Role in Polymeric Material Synthesis
The chemical functionalities of 3-Chloro-2,5-dimethylaniline make it a valuable monomer for creating polymers with tailored properties, particularly in the fields of conducting polymers and nanocomposites.
This compound is a precursor for synthesizing substituted polyanilines, a class of conducting polymers. These polymers are notable for their electrical conductivity, which arises from the delocalization of π-electrons along the polymer backbone. The synthesis of these materials is often achieved through oxidative polymerization of the corresponding aniline (B41778) monomers. nih.govnih.gov The presence of substituents like chlorine and methyl groups on the aniline ring modifies the electronic properties of the polymer backbone. researchgate.net This, in turn, influences the final conductivity, solubility, and stability of the resulting poly(dimethylaniline) derivatives. researchgate.netresearchgate.net For instance, the introduction of such substituents can alter the energy band gap of the polymer. researchgate.net Research has shown that the choice of oxidant and reaction conditions during polymerization significantly impacts the electrical conductivity of the synthesized polymers. researchgate.net
Table 1: Influence of Substituents on Polyaniline Properties
| Substituent Effect | Impact on Polymer Properties |
| Electronic Effects | Alters the electron density of the aromatic ring, influencing the polymer's energy band gap and conductivity. researchgate.net |
| Steric Effects | Affects the planarity of the polymer chains, which can impact interchain interactions and solubility. |
| Solubility | The presence of alkyl groups can enhance solubility in common organic solvents, improving processability. nih.govresearchgate.net |
| Conductivity | Can be tuned by the nature and position of the substituent, as well as the dopant used. researchgate.net |
This table provides a generalized summary of substituent effects on polyaniline derivatives.
Application as Curing Agents and Promoters in Resin Chemistry
In the domain of thermosetting resins, this compound and related aromatic amines are utilized as curing agents and promoters, facilitating the cross-linking reactions that solidify the liquid resins.
Aromatic amines, including derivatives of this compound, function as effective hardeners for epoxy resins. epochemie.comnih.govgoogle.com The amine groups react with the epoxide rings of the resin, leading to the formation of a rigid, three-dimensional cross-linked network. acs.orgthreebond.co.jp This curing process imparts desirable properties to the final material, such as high mechanical strength, chemical resistance, and elevated heat distortion temperatures. epochemie.comacs.org The structure of the aromatic amine curing agent plays a significant role in determining the final properties of the cured epoxy. nih.govacs.org
In polyurethane systems, aromatic amines act as chain extenders or curing agents by reacting with isocyanate groups to form urea (B33335) linkages. symbchem.comgoogle.comgoogle.com This reaction contributes to the formation of the hard segments within the polyurethane structure, enhancing properties like hardness, abrasion resistance, and thermal stability. symbchem.com
Table 2: Properties of Aromatic Amine Cured Resins
| Resin System | Role of Aromatic Amine | Resulting Properties |
| Epoxy Resins | Hardener/Curing Agent epochemie.comnih.gov | High heat distortion temperature, excellent chemical resistance, high mechanical strength. epochemie.com |
| Polyurethane Resins | Curing Agent/Chain Extender symbchem.comgoogle.com | Increased hardness, strength, abrasion resistance, and solvent resistance. symbchem.com |
This table summarizes the general effects of using aromatic amines as curing agents in epoxy and polyurethane systems.
In the curing of unsaturated polyester (B1180765) and vinyl ester resins, which proceeds via a free-radical mechanism, tertiary aromatic amines can act as promoters or accelerators. google.com They are typically used in conjunction with a peroxide initiator to facilitate the generation of free radicals at ambient temperatures, thereby initiating the cross-linking process. The use of these promoters allows for control over the gel and cure times of the resin. While N,N-dimethylaniline is a commonly used promoter, the specific structure of the amine can influence the cure rate and final properties of the cured material. google.commit-ivy.com
Building Blocks for Catalytic Ligands and Metal Complexes
This compound serves as a versatile precursor for the synthesis of ligands used in catalysis. researchgate.netnih.goviucr.org The amino group can be chemically modified to create more complex ligand structures. These ligands can then be coordinated with various transition metals, such as cobalt or zinc, to form metal complexes. researchgate.net The steric and electronic properties of the ligand, which are influenced by the chloro and dimethyl substituents, play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. nih.gov These catalytic systems are of interest for a range of organic transformations. The synthesis of Schiff base ligands from substituted anilines and their subsequent complexation with metal ions is a common strategy in this field. goldncloudpublications.comajgreenchem.com
Design of Chiral Ligands from Chlorodimethylaniline Scaffolds
A comprehensive review of available scientific literature and chemical databases did not yield specific information regarding the use of this compound as a direct scaffold for the design of chiral ligands. Research in this area tends to focus on other molecular frameworks.
Development of Transition Metal Catalysts Bearing Anilino Ligands
There is currently no specific information available in scientific literature detailing the development of transition metal catalysts that incorporate this compound as an anilino ligand. The field of organometallic catalysis utilizes a wide array of aniline derivatives, but research has not specifically highlighted this compound. nih.govtcichemicals.com
Intermediates in Fine Chemical Synthesis
This compound serves as a valuable building block in the synthesis of a range of complex organic molecules. Its specific combination of chloro, methyl, and amino functional groups allows for diverse chemical transformations.
Production of Dyes and Pigments
While specific dyes derived directly from this compound are not extensively documented, its structural features are characteristic of precursors used in the synthesis of azo dyes. afirm-group.com The general process for creating azo dyes involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov
Aniline derivatives, including chlorinated and methylated isomers, are fundamental in this industry. For instance, 3-chloroaniline (B41212) is used to synthesize disazo disperse dyes, and other isomers like 2,3-dimethylaniline (B142581) are employed in creating azo-azomethine dyes. nih.govorientjchem.orgijirset.com The amino group on the this compound ring can be converted into a diazonium salt, which then acts as an electrophile to attack other aromatic compounds, such as phenols or other anilines, to form the characteristic -N=N- azo linkage that defines this large class of colorants. nih.gov
Table 1: Examples of Related Anilines in Azo Dye Synthesis
| Aniline Precursor | Resulting Dye Class/Example | Reference |
|---|---|---|
| 3-Chloroaniline | Disazo Disperse Dyes | orientjchem.org |
| 2,3-Dimethylaniline | Azo-azomethine Dyes | nih.gov |
| 4-Nitroaniline | Disperse Azo Dyes | ijirset.com |
| o-Anisidine | Azo Dyes (Restricted) | afirm-group.com |
Synthetic Precursors for Agrochemicals
The molecular architecture of this compound is relevant to the field of agrochemicals, particularly herbicides. Many commercial herbicides are synthesized from chlorinated and methylated aniline building blocks. A closely related isomer, 3-chloro-2-methylaniline (B42847), is a well-established intermediate in the production of quinolinecarboxylic acid herbicides, such as Quinclorac, which is used to control weeds in rice cultivation. innospk.comgoogle.com
Furthermore, the chloroacetamide class of herbicides often incorporates a substituted aniline moiety. For example, the herbicide Dimethachlor is synthesized from N-(2,6-dimethylphenyl) and chloroacetyl chloride, demonstrating the utility of the dimethylaniline structure in creating herbicidally active molecules. nih.gov The presence of both chlorine and methyl groups on the aniline ring can influence the molecule's efficacy, soil mobility, and degradation profile, making derivatives like this compound valuable starting points for developing new crop protection agents. epo.orggoogleapis.commdpi.com
Table 2: Structurally Related Compounds in Herbicide Synthesis
| Precursor/Structural Moiety | Resulting Herbicide/Class | Reference |
|---|---|---|
| 3-Chloro-2-methylaniline | Quinclorac | innospk.comgoogle.com |
| N-(2,6-dimethylphenyl) group | Dimethachlor | nih.gov |
| 4-Amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acid | Pyridine (B92270) Carboxylic Acid Herbicides | epo.org |
| 3-chloro-6-pyrazolyl-2-picolinic acids | Picolinic Acid Herbicides | mdpi.com |
Role as Tool Compounds in Chemical Biology and Drug Discovery
A review of scientific literature indicates that this compound has not been specifically developed or utilized as a tool compound for probing biological systems or in early-stage drug discovery. While chlorine-containing molecules are a major component of many pharmaceuticals, and aniline scaffolds are present in numerous biologically active compounds, the specific role of this compound in this capacity is not documented. nih.govmdpi.comnih.gov
Future Research Directions and Perspectives
Green Chemistry Approaches for Synthesis
The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic routes for chloroanilines, which often involve harsh conditions and generate significant waste.
Future research is expected to focus on cleaner, more efficient catalytic systems for the synthesis of 3-Chloro-2,5-dimethylaniline, likely from its nitroaromatic precursor, 1-Chloro-2,5-dimethyl-3-nitrobenzene. The traditional reduction of nitroarenes using reagents like iron in acidic media is effective but produces large quantities of iron sludge, posing a significant disposal challenge google.com.
Catalytic hydrogenation represents a much greener alternative, with water as the primary byproduct rsc.org. Research into novel catalysts is a key area of interest. For analogous compounds, highly efficient, solvent-free hydrogenations have been achieved using specialized catalysts like Pt–Ru/Fe3O4/C, suggesting a promising avenue for reducing solvent waste and energy consumption tib.eu. The development of catalysts based on earth-abundant, non-precious metals is another critical goal to enhance the sustainability and economic viability of the process europa.eu.
Alternative reduction systems that avoid high-pressure hydrogen are also being explored. Patented methods for similar isomers utilize reagents such as sodium polysulfide in aqueous solutions, which are described as being low-cost, high-yield, and safer to handle patsnap.comgoogle.com.
A comparative overview of potential synthetic approaches is presented below.
| Synthetic Route | Key Features | Potential Advantages | Primary Research Focus |
| Catalytic Hydrogenation | Use of H₂ gas and a metal catalyst (e.g., Pt, Pd, Ni) patsnap.com | High atom economy, water as the main byproduct. | Developing reusable, non-precious metal catalysts; optimizing solvent-free conditions tib.eu. |
| Transfer Hydrogenation | Use of a hydrogen donor (e.g., formic acid) instead of H₂ gas. | Avoids handling of high-pressure hydrogen gas. | Designing efficient catalysts for high conversion and selectivity. |
| Chemical Reduction | Use of alternative reductants (e.g., sodium polysulfide, sulfur) google.compatsnap.com | Potentially lower cost and milder reaction conditions. | Improving product isolation and minimizing aqueous waste streams. |
A core principle of green chemistry is waste minimization. For this compound synthesis, this involves moving away from stoichiometric reductants to catalytic systems google.comrsc.org. Beyond catalyst selection, the choice of solvent plays a crucial role. The implementation of recyclable "green" solvents, such as polyethylene (B3416737) glycol (PEG), which has been successfully used in related heterocyclic syntheses, could drastically reduce the environmental footprint scielo.br.
Furthermore, developing integrated processes where waste from one industrial process becomes a feedstock for another holds considerable promise. Technologies are being explored to recycle aromatic amine waste streams into valuable, non-toxic amino-complex compounds, which could find applications in other sectors witpress.comwitpress.com.
Exploration of Novel Derivatization Pathways
The molecular structure of this compound, featuring a reactive amine group and an activated aromatic ring, offers a rich platform for creating a diverse array of new molecules.
The development of precise and predictable methods for further functionalizing the this compound scaffold is a significant area for future research. The existing substituents (amino, chloro, and two methyl groups) exert electronic and steric influences that will direct the position of subsequent reactions on the aromatic ring, such as electrophilic substitution. A key challenge is to control these reactions to yield single isomers, avoiding costly and wasteful separation processes.
Advanced synthetic strategies, such as those involving the generation of highly reactive aryne intermediates from chloro-substituted aromatics, could enable novel and highly regioselective difunctionalization patterns, leading to complex, highly decorated aniline (B41778) derivatives not accessible through traditional methods nih.govscispace.com. The derivatization of the amine itself, for instance through tosylation, not only modifies its chemical properties but can also serve as a tool for the chromatographic separation and identification of isomers nih.gov.
Enzymatic and Biocatalytic Modifications
The use of enzymes in chemical synthesis offers unparalleled selectivity under mild, aqueous conditions, aligning perfectly with the goals of green chemistry. Future research could explore the use of biocatalysts for both the synthesis and derivatization of this compound.
Nitroreductase enzymes, for example, can reduce nitroaromatics to anilines with high chemoselectivity, providing a sustainable alternative to precious-metal catalysts nih.gov. For derivatization, enzymes like transaminases could be employed to create valuable chiral amine derivatives nih.gov. Another innovative biocatalytic approach involves grafting aniline molecules onto other backbones. For instance, peroxidases have been used to graft aniline onto the natural polymer lignin, creating a new functional biopolymer mdpi.com. A similar strategy could be applied to this compound to create novel materials with tailored properties.
| Biocatalytic Approach | Enzyme Class | Potential Transformation | Prospective Advantage |
| Synthesis | Nitroreductases | Reduction of 1-Chloro-2,5-dimethyl-3-nitrobenzene | High selectivity, mild aqueous conditions, no precious metals required nih.gov. |
| Derivatization | Transaminases, Imine Reductases | Stereoselective synthesis of chiral amines | Access to high-value, enantiomerically pure compounds for pharmaceuticals nih.gov. |
| Functionalization | Peroxidases, Laccases | Grafting onto biopolymers (e.g., lignin, starch) | Creation of novel, functional, and potentially biodegradable materials mdpi.com. |
Advanced Material Applications
While chloroanilines are traditionally used as intermediates for dyes and agrochemicals, future research is poised to explore the use of this compound as a building block for advanced materials.
The presence of chloro and methyl substituents makes it an intriguing monomer for creating new polyaniline (PANI) derivatives. These substituents would alter the polymer's chain packing, solubility, and electronic properties, potentially leading to materials with tailored conductivity, processability, and sensor capabilities nih.govrsc.orgresearchgate.net. Such functional polymers are of interest for applications in organic electronics, chemical sensors, and anti-corrosion coatings rsc.orgresearchgate.net.
Beyond conducting polymers, this compound could be incorporated into other polymeric structures. The reaction of anilines with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], a class of polymers with a unique, conjugated nitrogen-sulfur backbone that results in intensely colored materials nih.gov.
Furthermore, the amine functionality allows for the compound to be grafted onto other substrates to impart new functions. Research has shown that 4-chloroaniline (B138754) can be chemically grafted onto starch to create biocompatible materials with significant antibacterial activity researcher.life. This points to the potential of using this compound in the development of functional biomaterials for medical or food packaging applications.
Integration into Smart Materials and Functional Polymers
The development of smart materials and functional polymers from aniline derivatives is a well-established field. Polyaniline and its derivatives are renowned for their electrical conductivity, environmental stability, and redox activity, making them suitable for a wide range of applications. uoc.ac.innih.gov Future research could focus on the polymerization of this compound to create novel functional polymers.
The presence of the chloro and dimethyl substituents on the aniline monomer can be expected to influence the properties of the resulting polymer in several ways:
Solubility and Processability: The methyl groups may enhance the solubility of the polymer in common organic solvents, which is a significant advantage for processability and film formation. nih.gov
Morphology and Structure: Substituents on the aniline ring are known to affect the surface morphology of the resulting polymers, influencing properties like sensitivity in sensor applications. nih.govrsc.org The specific substitution pattern of this compound could lead to unique polymer morphologies, such as spherical or hierarchical structures. nih.govrsc.org
Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups will modulate the electronic properties of the polymer backbone, affecting its conductivity and electrochemical behavior.
Research efforts would involve the chemical or electrochemical polymerization of this compound and a thorough characterization of the resulting polymer's structural, thermal, and electrical properties. rsc.org Copolymers could also be synthesized, for instance, with 2-methoxyaniline or 2-chloroaniline, to fine-tune the material's properties for specific applications. ikprress.org
Table 1: Potential Properties of Polymers Derived from Substituted Anilines
| Monomer Class | Expected Polymer Property Influence | Potential Application Area |
|---|---|---|
| Alkyl-substituted anilines | Improved solubility and processability. | Printable electronics, coatings |
| Halo-substituted anilines | Modified electronic properties, enhanced stability. | Corrosion inhibition, sensors |
This table illustrates general trends observed in polyaniline derivatives and suggests potential outcomes for polymers based on this compound.
Investigation in Optoelectronic Devices and Sensors
Aniline derivatives are integral to the development of sensors for various analytes, including metal ions and gases like ammonia (B1221849). rsc.orgscientific.netnih.gov The sensing mechanism often relies on changes in the fluorescence or colorimetric properties of the aniline-based material upon interaction with the target analyte. uoc.ac.innih.gov
The specific electronic structure of this compound could be harnessed for creating selective and sensitive chemical sensors. Future research could explore its use as a core component in:
Fluorescent Probes: By incorporating it into larger molecular structures, it could form the basis of a fluorescent probe. The interaction with an analyte could trigger a detectable change in fluorescence through mechanisms like photoinduced electron transfer (PET). acs.org
Colorimetric Sensors: The compound could be used to develop sensors where a color change, visible to the naked eye, indicates the presence of a specific ion or molecule. nih.gov
Conductive Polymer-Based Sensors: Thin films of a polymer synthesized from this compound could be used in resistive sensors, where changes in electrical conductivity correlate with the concentration of an analyte such as moisture or ammonia. rsc.orgresearchgate.net
Initial studies would involve investigating the photophysical properties of this compound and its derivatives and their response to various analytes.
Table 2: Examples of Aniline-Based Sensor Applications
| Sensor Type | Target Analyte | Principle of Detection | Reference |
|---|---|---|---|
| Fluorescent Probe | Aniline Vapor | Fluorescence Quenching | acs.org |
| Colorimetric Sensor | Fe³⁺, Cu²⁺, Ag⁺ | Naked-eye color change | nih.gov |
This table provides examples of sensor types developed from various aniline derivatives, suggesting potential applications for this compound.
In-depth Theoretical Studies
To guide and accelerate experimental research, in-depth theoretical studies are crucial. Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, saving time and resources.
High-level Computational Modeling of Reaction Dynamics
Computational modeling can provide profound insights into the chemical behavior of this compound. Using methods like Density Functional Theory (DFT), researchers can model reaction dynamics and predict outcomes. researchgate.net
Future theoretical work could focus on:
Oxidation Potentials: Calculating the one-electron oxidation potential is key to understanding the polymerization process and the electrochemical properties of the resulting polymer. Computational models have been successfully used to predict these potentials for a range of substituted anilines. umn.edu
Reaction Mechanisms: Modeling the reaction pathways, for example, between this compound and radicals like OH, can elucidate its stability and transformation in various environments. mdpi.com This involves calculating the geometries of reactants, transition states, and products, as well as the associated energy barriers. mdpi.com
Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which aids in the characterization and identification of synthesized polymers and other derivatives.
These computational studies would provide a fundamental understanding of the molecule's intrinsic properties, guiding the synthesis of new materials.
Predictive Design of Novel Chlorodimethylaniline-based Compounds with Desired Properties
Building upon computational modeling, predictive design aims to create new molecules with specific, targeted functionalities. Quantitative Structure-Activity Relationship (QSAR) and related in silico methods are powerful tools for this purpose. nih.govmdpi.com These approaches establish a mathematical relationship between the chemical structure and a specific property or activity.
For this compound, predictive design could be employed to:
Design New Monomers: By computationally screening various additional substitutions on the this compound scaffold, it would be possible to identify novel monomers predicted to yield polymers with enhanced conductivity, solubility, or specific sensing capabilities.
Optimize Electronic Properties: Theoretical models can predict how changes in molecular structure (e.g., adding electron-withdrawing or -donating groups) will affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. umn.edu This is critical for designing materials for optoelectronic applications.
Predict Physicochemical Properties: QSAR models can be developed to predict properties like lipophilicity, which is important for applications in biological contexts or for understanding environmental fate. nih.govnih.gov
This predictive approach allows for the rational design of new functional materials based on the this compound framework, prioritizing the synthesis of the most promising candidates. mdpi.com
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of 3-Chloro-2,5-dimethylaniline?
- Methodological Answer : A common approach involves electrophilic chlorination of 2,5-dimethylaniline using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled conditions. Alternatively, a modified Mannich reaction using indium chloride as a catalyst in ethanol under reflux can be adapted for structural analogs, as demonstrated in the synthesis of 3-chloro-2,4-dihydroxybenzaldehyde . Optimize reaction parameters (temperature, solvent, stoichiometry) to improve yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons and methyl groups) and confirm chlorine placement.
- IR Spectroscopy : Detect NH₂ stretching (~3400 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Comparative analysis with structurally related compounds (e.g., 2,5-dimethylaniline derivatives) can validate spectral assignments .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H313/H333 hazards).
- Work in a fume hood to prevent inhalation.
- Store in a cool, dry area away from oxidizers.
Refer to safety data sheets (SDS) for aniline derivatives, which highlight risks of systemic toxicity via absorption .
Advanced Research Questions
Q. How can contradictions in reported chlorination yields of 2,5-dimethylaniline derivatives be resolved?
- Methodological Answer : Systematically evaluate variables:
- Catalyst : Compare metal catalysts (e.g., FeCl₃ vs. InCl₃) for regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. protic solvents.
- Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation and side products.
Cross-reference with oxidation studies of 2,5-dimethylaniline to identify competing pathways .
Q. What mechanistic insights explain the genotoxicity of this compound metabolites?
- Methodological Answer :
- Metabolic Activation : Cytochrome P450 enzymes convert the amine to N-hydroxy intermediates, which form DNA adducts (e.g., via reaction with guanine residues).
- Adduct Characterization : Use ³²P-postlabeling or LC-MS/MS to detect covalent DNA modifications.
Studies on structurally similar compounds (e.g., 3,5-dimethylaniline) demonstrate adduct formation pathways relevant to genotoxicity risk assessment .
Q. How should researchers design experiments to assess oxidative stability in this compound?
- Methodological Answer :
- Controlled Oxidation : Expose the compound to H₂O₂ or O₂ under varying pH/temperature conditions.
- Analytical Tools : Monitor degradation products via HPLC-DAD or GC-MS.
- Kinetic Studies : Calculate rate constants and identify intermediates (e.g., quinone imines).
Reference methodologies from oxidation studies of 2,5-dimethylaniline in acidic media for comparative insights .
Data Presentation and Analysis Guidance
Q. What statistical methods are appropriate for analyzing discrepancies in chlorination reaction data?
- Methodological Answer :
- Multivariate Analysis : Use ANOVA to assess the impact of variables (catalyst, solvent, temperature).
- Error Propagation Models : Quantify uncertainty in yield measurements.
- Principal Component Analysis (PCA) : Identify dominant factors influencing reaction outcomes.
Follow reporting standards outlined in chemistry data analysis guidelines to ensure reproducibility .
Q. How can NMR spectral data for this compound be interpreted to resolve structural ambiguities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
